molecular formula C15H12N4OS3 B2891728 1-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1207016-90-7

1-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2891728
CAS No.: 1207016-90-7
M. Wt: 360.47
InChI Key: VBSMDRFRERXJSX-UHFFFAOYSA-N
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Description

This compound belongs to the diarylurea class, characterized by a central urea linkage flanked by heterocyclic aromatic systems. Its structure features a 7-methyl-substituted thiazolo[5,4-e][1,3]benzothiazole moiety and a thiophen-2-ylmethyl group. Although direct pharmacological data for this compound are unavailable in the provided evidence, structurally related urea derivatives are known for antitumor, antimicrobial, and kinase-inhibitory activities .

Properties

IUPAC Name

1-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS3/c1-8-17-12-11(22-8)5-4-10-13(12)23-15(18-10)19-14(20)16-7-9-3-2-6-21-9/h2-6H,7H2,1H3,(H2,16,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSMDRFRERXJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the halocyclization of N-benzothiazol-2-yl alkynamides under mild conditions . This method allows for the formation of the thiazole ring system at room temperature with a broad substrate scope.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

1-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolo[5,4-d]pyrimidine Ureas (Compounds 3l and 3m)

  • Structure : These compounds (e.g., 3l: IC₅₀ = 1.65 μM) feature a thiazolo[5,4-d]pyrimidine core linked to substituted phenyl groups via urea .
  • The 7-methyl group in the target compound may sterically hinder interactions compared to the 4-chlorophenyl substituent in 3l, which enhances potency . The target compound’s fused benzothiazole system could similarly target kinases or growth factor receptors .

Quizartinib (VANFLYTA®)

  • Structure: A diarylurea with a benzo[d]imidazo[2,1-b]thiazole core and morpholinoethoxy side chain. Approved for FLT3-mutated AML .
  • Comparison: Both compounds share a urea-linked benzothiazole derivative, but quizartinib’s imidazo-benzothiazole system and solubilizing morpholino group enhance kinase selectivity (FLT3 inhibition). The target compound’s thiophen-2-ylmethyl group may reduce solubility compared to quizartinib’s hydrophilic side chain, limiting oral bioavailability .

1-(4-Methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea

  • Structure : Combines a urea-linked 4-methylbenzoyl group with a pyridyl-thiadiazole system .
  • Comparison :
    • The thiadiazole ring in this compound offers distinct hydrogen-bonding sites compared to the thiazolo[5,4-e]benzothiazole core.
    • The pyridyl group may improve water solubility, whereas the target compound’s thiophene could increase membrane permeability .

1-(2-Methoxyethyl)-3-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea

  • Structure : Contains a thiadiazole-thioether linkage and a trifluoromethylbenzyl group .
  • Comparison: The trifluoromethyl group enhances metabolic stability, while the thiophen-2-ylmethyl in the target compound may offer similar steric bulk but lower electronegativity.

Structural and Functional Analysis Table

Compound Key Structural Features Biological Activity (If Available) References
Target Compound Thiazolo[5,4-e][1,3]benzothiazole, thiophen-2-ylmethyl urea N/A (Inferred kinase/anti-angiogenic potential) N/A
3l (Thiazolo[5,4-d]pyrimidine urea) 4-Chlorophenyl, pyridinylamino substituents HUVEC inhibition (IC₅₀ = 1.65 μM)
Quizartinib Benzo[d]imidazo[2,1-b]thiazole, morpholinoethoxy side chain FLT3 inhibition (FDA-approved for AML)
1-(4-Methylbenzoyl)-thiadiazolyl urea Pyridyl-thiadiazole, 4-methylbenzoyl N/A (Potential kinase inhibition)
1-(2-Methoxyethyl)-thiadiazolyl urea Trifluoromethylbenzyl-thioether, methoxyethyl N/A (Inferred antimicrobial/kinase activity)

Biological Activity

The compound 1-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a derivative of benzothiazole and thiourea, which are known for their diverse biological activities. This article delves into the synthesis, biological properties, and therapeutic potential of this compound.

Synthesis

The synthesis of the compound involves a multi-step process typically starting from readily available benzothiazole derivatives. The key steps include:

  • Formation of Thiazole Ring : The initial step often involves the cyclization of appropriate precursors to form the thiazole structure.
  • Urea Formation : The thiourea moiety is introduced through reaction with isocyanates or similar reagents.
  • Final Coupling : The final product is obtained by coupling the thiophen-2-ylmethyl group to the urea derivative.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing a broad spectrum of pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole and thiourea exhibit significant antimicrobial properties. For instance, compounds similar to our target compound have shown effectiveness against various bacterial strains and fungi. A study reported that certain benzothiazole derivatives had minimum inhibitory concentrations (MIC) in the range of 50 μg/mL against tested organisms .

Anticancer Properties

Benzothiazole derivatives have been recognized for their anticancer potential. In vitro studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, a related compound was found to inhibit T-cell proliferation with an IC50 value as low as 0.004 μM .

Anti-inflammatory Effects

The anti-inflammatory activity of benzothiazole derivatives has also been documented. Compounds exhibiting thiourea linkages have been shown to reduce inflammation markers in various models, indicating potential use in treating inflammatory diseases .

Other Biological Activities

In addition to the aforementioned activities, compounds derived from benzothiazoles have also shown promise as:

  • Antiviral Agents : Some derivatives exhibit activity against viral infections by targeting specific viral enzymes.
  • Antidiabetic Agents : Certain studies suggest that these compounds may enhance insulin sensitivity and glucose uptake in cells.
  • Cytotoxic Agents : Several derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing significant promise in preclinical models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Aromatic Substituents : The presence of electron-donating or withdrawing groups on the aromatic rings can significantly affect the potency and selectivity of the compound.
  • Aliphatic Chains : Modifications in the aliphatic chains attached to the urea can enhance solubility and bioavailability.

Case Studies

Several case studies highlight the efficacy of related compounds:

  • Anti-tubercular Activity : A study demonstrated that certain benzothiazole derivatives showed superior activity against Mycobacterium tuberculosis, with comparative studies indicating better performance than standard treatments like isoniazid .
  • Antifungal Activity : Research has also indicated potent antifungal effects against Candida species when tested against structurally similar compounds .

Q & A

Q. What are the key synthetic steps for preparing 1-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea?

The synthesis involves three critical stages:

Formation of the thiazolo-benzothiazole core : Cyclization of thioamide precursors under acidic conditions generates the fused heterocyclic system.

Functionalization of the thiophene moiety : Thiophen-2-ylmethylamine is prepared via reductive amination or nucleophilic substitution.

Urea coupling : The final step employs carbodiimides (e.g., EDC/HOBt) to link the thiazolo-benzothiazole and thiophenemethylamine via a urea bond. Solvents like DMF or THF are used under nitrogen at 50–70°C for 12–24 hours .

Q. Which spectroscopic methods are essential for characterizing this compound?

  • NMR (¹H/¹³C) : Confirms regiochemistry of the thiazolo[5,4-e]benzothiazole ring and substitution patterns on the thiophene.
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₁₇H₁₂N₄O₃S₂).
  • FT-IR : Identifies urea C=O stretching (~1650–1700 cm⁻¹) and aromatic C-H vibrations.
  • HPLC-PDA : Assesses purity (>95% required for biological assays). Retention time and UV-Vis spectra are compared to standards .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates.
  • Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with GI₅₀ values calculated .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data?

Conflicting results (e.g., varying GI₅₀ values) may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized protocols : Use common cell lines (e.g., NCI-60 panel) and control compounds.
  • Batch consistency analysis : Compare HPLC purity and stability data across studies.
  • Meta-analysis : Cross-reference structural analogs (e.g., thiophene vs. phenyl substitutions) to identify SAR trends .

Q. Example Data Comparison

CompoundGI₅₀ (μM)Assay Type
Target Compound16.2Antiproliferative
Analog A (thiophene-free)25.1Antitumor
Analog B (methylated)50.0Antimicrobial

Q. What computational approaches predict target interactions?

  • Molecular docking (AutoDock Vina) : Models binding to enzymes (e.g., COX-2) or receptors (e.g., GPCRs).
  • MD simulations (GROMACS) : Assesses stability of ligand-target complexes over 100 ns trajectories.
  • QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity .

Q. How can reaction conditions be optimized for scalable synthesis?

  • DoE (Design of Experiments) : Vary temperature, solvent (DMF vs. acetonitrile), and catalyst loading to maximize yield.
  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic urea coupling steps.
  • In-line analytics : Use FT-IR or Raman spectroscopy for real-time monitoring .

Q. What structure-activity relationships (SAR) are observed in analogs?

  • Thiophene vs. furan substitution : Thiophene enhances π-stacking with hydrophobic enzyme pockets (e.g., 2-fold increase in kinase inhibition).
  • Methyl group position : 7-Methyl on the thiazolo ring reduces metabolic degradation (t₁/₂ increased from 2.1 to 4.8 h in microsomal assays).
  • Urea linker flexibility : Rigidifying the linker (e.g., cyclohexyl) improves selectivity but reduces solubility .

Q. What methods assess stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–13 buffers, H₂O₂, or light (ICH Q1A guidelines). Monitor via HPLC.
  • Plasma stability assays : Incubate with human plasma (37°C, 24 h); quantify parent compound loss via LC-MS.
  • Accelerated storage testing : 40°C/75% RH for 6 months to predict shelf life .

Q. Which in vivo models are suitable for preclinical efficacy studies?

  • Xenograft models : Subcutaneous implantation of HCT-116 (colorectal cancer) in nude mice.
  • PK/PD profiling : Measure plasma Cₘₐₓ, t₁/₂, and tumor volume reduction over 21 days.
  • Toxicology : 28-day repeat-dose studies in rodents to identify NOAEL (No Observed Adverse Effect Level) .

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